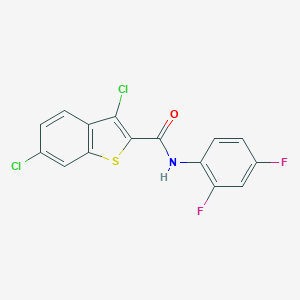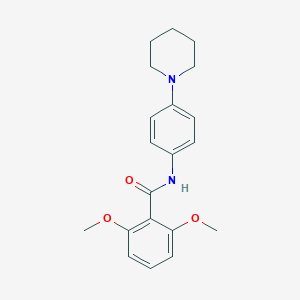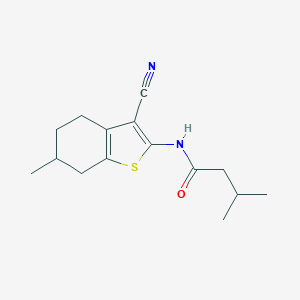![molecular formula C16H24N2O3 B278485 N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide, also known as IBMP-8a, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the natural plant alkaloid, ibogaine, which has been used traditionally in West Africa as a psychoactive substance. IBMP-8a has been found to have a range of interesting properties, including its ability to modulate the activity of certain neurotransmitters and receptors in the brain. In
Mécanisme D'action
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide acts on a number of different neurotransmitters and receptors in the brain, including the dopamine, serotonin, and opioid receptors. It has been found to modulate the activity of these receptors in a way that can have beneficial effects on various neurological and psychiatric disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters and receptors in the brain, which can have beneficial effects on neurological and psychiatric disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide is its ability to modulate the activity of various neurotransmitters and receptors in the brain. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease. However, one of the limitations of this compound is its relatively low potency compared to other compounds that have similar effects on neurotransmitters and receptors in the brain.
Orientations Futures
There are several potential future directions for research on N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide. One area of interest is its potential use in the treatment of addiction. This compound has been found to modulate the activity of dopamine receptors in the brain, which are involved in the reward pathway that underlies addiction. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential future direction is the development of more potent derivatives of this compound that may have greater therapeutic potential.
Méthodes De Synthèse
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide can be synthesized through a series of chemical reactions starting from ibogaine. The first step involves the conversion of ibogaine to noribogaine, which is then further modified to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been studied extensively for its potential use in scientific research. One of the key areas of interest is its ability to modulate the activity of certain neurotransmitters and receptors in the brain. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, such as addiction, depression, and anxiety. This compound has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease.
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
N-[2-methoxy-4-(2-methylpropanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C16H24N2O3/c1-5-6-7-15(19)18-13-9-8-12(10-14(13)21-4)17-16(20)11(2)3/h8-11H,5-7H2,1-4H3,(H,17,20)(H,18,19) |
Clé InChI |
JSEGPZDDFJVATL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)C)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B278406.png)
![5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B278407.png)
![N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide](/img/structure/B278409.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278415.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B278417.png)
![2,6-dimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278419.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B278424.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)
